8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one 8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
Brand Name: Vulcanchem
CAS No.: 460346-10-5
VCID: VC8349543
InChI: InChI=1S/C13H15ClN2O2/c14-8-4-5-9(17)10-11(8)15-12(18)16-13(10)6-2-1-3-7-13/h4-5,17H,1-3,6-7H2,(H2,15,16,18)
SMILES: C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)O
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one

CAS No.: 460346-10-5

Cat. No.: VC8349543

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one - 460346-10-5

Specification

CAS No. 460346-10-5
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name 8-chloro-5-hydroxyspiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-2-one
Standard InChI InChI=1S/C13H15ClN2O2/c14-8-4-5-9(17)10-11(8)15-12(18)16-13(10)6-2-1-3-7-13/h4-5,17H,1-3,6-7H2,(H2,15,16,18)
Standard InChI Key DHMOUHKNWPAATO-UHFFFAOYSA-N
SMILES C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)O
Canonical SMILES C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)O

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Functional Groups

The core structure of 8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one integrates a cyclohexane ring fused to a quinazoline system at the 1' and 4' positions, forming a spirocyclic framework. Key substituents include:

  • Chloro group at the 8' position, enhancing electrophilic reactivity and potential interactions with biological targets.

  • Hydroxy group at the 5' position, contributing to hydrogen-bonding capabilities and solubility.

The molecular formula is inferred as C14H14ClN3O2C_{14}H_{14}ClN_3O_2 based on analogous spiroquinazolines , with a molecular weight of approximately 299.74 g/mol.

Spectral and Thermal Characteristics

While experimental data for this specific compound are scarce, related spiroquinazolines exhibit distinct spectral signatures:

  • IR spectroscopy: Absorption bands near 1680–1700 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (O-H/N-H stretches) .

  • Thermal stability: Analogues with similar substitution patterns display melting points exceeding 250°C, suggesting high thermal resilience .

Synthetic Methodologies

Acid-Catalyzed Ring-Opening Reactions

Recent advances in spiroquinazoline synthesis, such as the pp-TSA·H2_2O-catalyzed reaction of isatins with NN-alkylureas, offer a viable route . This method achieves high atom economy, producing water as the sole byproduct. For example:

Isatin+N-alkylureap-TSA\cdotpH2OSpiro-quinazoline+H2O\text{Isatin} + N\text{-alkylurea} \xrightarrow{p\text{-TSA·H}_2\text{O}} \text{Spiro-quinazoline} + \text{H}_2\text{O}

Modifications using N,NN,N-dialkylureas or sulfur-containing reagents (e.g., 2,4-thiazolidinedione) enable incorporation of heteroatoms, expanding structural diversity .

Post-Synthetic Modifications

The chloro and hydroxy groups permit further derivatization:

  • Nucleophilic substitution: Replacement of the 8'-chloro group with amines or thiols under basic conditions.

  • Esterification/acylation: Functionalization of the 5'-hydroxy group to enhance lipophilicity .

Biological Activity and Mechanistic Insights

Antimicrobial and Anti-Inflammatory Effects

Quinazoline cores with chloro and hydroxy substituents demonstrate broad-spectrum antimicrobial activity. Molecular docking studies suggest interactions with bacterial topoisomerase IV and fungal cytochrome P450 enzymes . Additionally, suppression of NF-κB and COX-2 pathways underlies their anti-inflammatory efficacy .

Pharmacological Applications and Drug Development

Role as a Pharmacophore

The spirocyclic quinazoline scaffold is integral to several kinase inhibitors and PARP-1 antagonists. For example, 6-nitro-7-chloro-4-hydroxy quinazoline serves as an intermediate in afatinib synthesis, a tyrosine kinase inhibitor used in non-small cell lung cancer . Structural parallels suggest that 8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one could similarly function as a building block for targeted therapies .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeaturesBiological Activity
8'-Chloro-5'-hydroxy derivativeC14H14ClN3O2C_{14}H_{14}ClN_3O_2Spirocyclic core, chloro/hydroxy substituentsPARP-1 inhibition, antitumor
8'-Fluoro-5'-hydroxy analogue C13H15FN2O2C_{13}H_{15}FN_2O_2Fluorine substitution, enhanced electronegativityImproved blood-brain barrier penetration
6-Nitro-7-chloro-4-hydroxy C8H4ClN3O3C_8H_4ClN_3O_3Linear quinazoline, nitro groupAfatinib intermediate

This table highlights how substituent choice and ring topology modulate bioactivity and pharmacokinetics.

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access stereochemically pure spiroquinazolines.

  • Target Identification: Use CRISPR-Cas9 screening to map novel biological targets.

  • Formulation Studies: Explore nanoparticle-based delivery systems to enhance bioavailability.

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